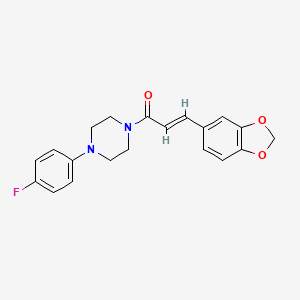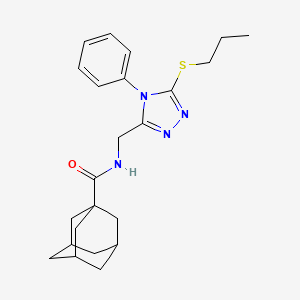
(1S,3s)-N-((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) to determine the 3D arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can be influenced by factors such as the compound’s functional groups and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Polymer Synthesis and Materials Science Adamantane derivatives are integral to the development of new polymeric materials, exhibiting unique properties like high thermal stability and mechanical strength. In a study, new polyamides containing adamantyl moieties were synthesized, showing medium inherent viscosities and high glass transition temperatures, indicating their potential for high-performance applications (Chern, Shiue, & Kao, 1998). Similarly, adamantane-based cardo polyamides were prepared, exhibiting good solubility in polar solvents and high tensile strength, highlighting their potential in advanced materials science (Liaw, Liaw, & Chung, 1999).
Organic Chemistry and Molecular Design Adamantane derivatives also play a crucial role in the design and synthesis of molecules with potential biological activities. For instance, N-aryladamantane-1-carboxamides were synthesized using phosphorus trichloride, showing efficient yields and suggesting their utility in further chemical transformations (Shishkin et al., 2020). The synthesis of Nifurtimox–Adamantane adducts with trypanocidal activity demonstrates the application of adamantane derivatives in medicinal chemistry, offering a new approach to treat diseases caused by Trypanosoma spp. (Foscolos et al., 2019).
Nanoscale Applications Adamantane structures have been explored for nanoscale applications, such as in atomic force microscopy (AFM). Novel nanoscale 1,3,5,7-tetrasubstituted adamantanes were synthesized for AFM, showcasing the potential of adamantane derivatives in nanotechnology (Li et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-2-8-29-22-26-25-20(27(22)19-6-4-3-5-7-19)15-24-21(28)23-12-16-9-17(13-23)11-18(10-16)14-23/h3-7,16-18H,2,8-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWZFUPALLPVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol](/img/structure/B2561926.png)

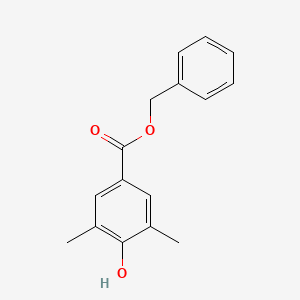
![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/no-structure.png)

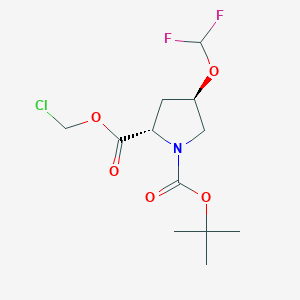
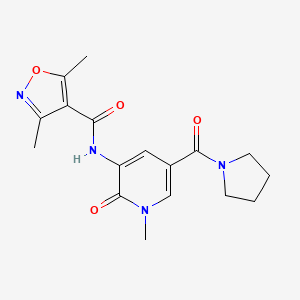
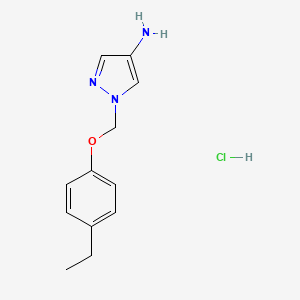
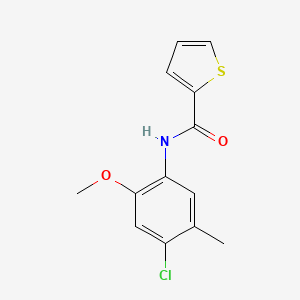
![4-Bromo-1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2561944.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide](/img/structure/B2561945.png)
